Ethyl 6-(4-(hydroxymethyl)piperidin-1-yl)pyridazine-3-carboxylate
CAS No.: 2097973-25-4
Cat. No.: VC3207269
Molecular Formula: C13H19N3O3
Molecular Weight: 265.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2097973-25-4 |
|---|---|
| Molecular Formula | C13H19N3O3 |
| Molecular Weight | 265.31 g/mol |
| IUPAC Name | ethyl 6-[4-(hydroxymethyl)piperidin-1-yl]pyridazine-3-carboxylate |
| Standard InChI | InChI=1S/C13H19N3O3/c1-2-19-13(18)11-3-4-12(15-14-11)16-7-5-10(9-17)6-8-16/h3-4,10,17H,2,5-9H2,1H3 |
| Standard InChI Key | ZXLKNRKFMXLBLL-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=NN=C(C=C1)N2CCC(CC2)CO |
| Canonical SMILES | CCOC(=O)C1=NN=C(C=C1)N2CCC(CC2)CO |
Introduction
Chemical Identity and Properties
Structural Classification and Identification
Ethyl 6-(4-(hydroxymethyl)piperidin-1-yl)pyridazine-3-carboxylate belongs to the pyridazine class of heterocyclic compounds. Its structure features a six-membered pyridazine ring containing two adjacent nitrogen atoms, with an ethyl carboxylate group at position 3 and a 4-(hydroxymethyl)piperidine substituent at position 6. The compound is identified by CAS Registry Number 2097973-25-4, with a molecular formula of C13H19N3O3, corresponding to a molecular weight of 265.31 g/mol.
Table 1: Structural Identifiers for Ethyl 6-(4-(hydroxymethyl)piperidin-1-yl)pyridazine-3-carboxylate
| Identifier Type | Value |
|---|---|
| CAS Number | 2097973-25-4 |
| Molecular Formula | C13H19N3O3 |
| Molecular Weight | 265.31 g/mol |
| IUPAC Name | ethyl 6-[4-(hydroxymethyl)piperidin-1-yl]pyridazine-3-carboxylate |
| Standard InChI | InChI=1S/C13H19N3O3/c1-2-19-13(18)11-3-4-12(15-14-11)16-7-5-10(9-17)6-8-16/h3-4,10,17H,2,5-9H2,1H3 |
| Standard InChIKey | ZXLKNRKFMXLBLL-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=NN=C(C=C1)N2CCC(CC2)CO |
| PubChem Compound ID | 121206180 |
Physicochemical Properties
The piperidine ring introduces a basic nitrogen that influences the compound's solubility profile and potential interactions with biological targets. The hydroxymethyl group attached to the piperidine ring is perhaps the most significant feature from a medicinal chemistry perspective, as it introduces a polar, hydrogen-bond-capable moiety that likely enhances the compound's water solubility compared to similar compounds lacking this feature.
Synthesis and Preparation
Esterification Process
The typical esterification process to form Ethyl 6-(4-(hydroxymethyl)piperidin-1-yl)pyridazine-3-carboxylate would involve reacting the corresponding carboxylic acid with ethanol in the presence of an acid catalyst. This standard esterification method generally proceeds through activation of the carboxylic acid followed by nucleophilic attack by ethanol, resulting in the formation of the ethyl ester with elimination of water.
Common acid catalysts for such reactions include sulfuric acid, hydrochloric acid, or p-toluenesulfonic acid . Following the reaction, purification might involve techniques such as extraction with ethyl acetate, washing with water and brine, drying over sodium sulfate, and concentration in vacuo, as is common for similar compounds .
| Therapeutic Area | Mechanism of Action | Relevance to Ethyl 6-(4-(hydroxymethyl)piperidin-1-yl)pyridazine-3-carboxylate |
|---|---|---|
| Antimicrobial | Inhibition of bacterial enzymes or cell wall synthesis | Pyridazine core may interact with bacterial targets |
| Antiviral | Interference with viral replication or entry | Compound may bind to viral proteins |
| Enzyme Inhibition | Competitive or allosteric inhibition of enzymes | Structural features suggest potential for binding to enzyme active sites |
| CNS Disorders | Modulation of neurotransmitter systems | Piperidine moiety is common in CNS-active compounds |
Research Status and Future Directions
Future Research Opportunities
Several promising research directions can be identified for Ethyl 6-(4-(hydroxymethyl)piperidin-1-yl)pyridazine-3-carboxylate:
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Comprehensive biological screening against various targets to identify potential therapeutic applications.
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Structure-activity relationship studies through the synthesis and testing of structural analogs with modifications to the pyridazine core, piperidine ring, hydroxymethyl group, or ethyl carboxylate.
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Optimization of synthetic routes to facilitate larger-scale production and derivatization.
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Pharmacokinetic evaluation to determine absorption, distribution, metabolism, and excretion profiles.
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Computational studies to predict potential biological targets and guide structural modifications for enhanced activity.
As noted in the literature, studies focusing on structure-activity relationships could provide valuable insights into how modifications to the pyridazine core influence its biological properties. The hydroxymethyl group, in particular, warrants investigation for its role in enhancing solubility and biological interactions.
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